

Application Notes and Protocols for Stille Coupling with 2-Bromo-5-phenylthiazole

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Compound of Interest

Compound Name: 2-Bromo-5-phenylthiazole

Cat. No.: B144467

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These application notes provide a detailed experimental procedure for the Stille cross-coupling reaction of **2-bromo-5-phenylthiazole** with various organostannanes. The protocols are based on established methodologies for the Stille coupling of heteroaryl bromides and are intended to serve as a comprehensive guide for the synthesis of novel 2-aryl-5-phenylthiazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide.^{[1][2][3]} This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups, mild reaction conditions, and the stability of organostannane reagents to air and moisture.^{[3][4]} However, it is important to handle organotin compounds with care due to their toxicity.^{[1][3]}

This document outlines a representative protocol for the Stille coupling of **2-bromo-5-phenylthiazole**, summarizes typical reaction conditions from the literature for similar substrates to guide optimization, and provides diagrams of the experimental workflow and the catalytic cycle.

Data Presentation: Representative Reaction Conditions for Stille Coupling of Heteroaryl Bromides

While specific quantitative data for the Stille coupling of **2-bromo-5-phenylthiazole** is not extensively available in the provided search results, the following table summarizes typical conditions and yields reported for the Stille coupling of various bromo-heterocycles with organostannanes. This data can be used as a starting point for optimizing the reaction with **2-bromo-5-phenylthiazole**.

Entry	Heteroaryl Bromide	Organostannane	Catalyst (mol %)	Ligand (mol %)	Solvent	Additive	Temp (°C)	Time (h)	Yield (%)	Reference
1	2-Bromothiazole derivative	Arylstannane	Pd(PPh ₃) ₄ (5)	-	DMF	-	80	12	88	[5]
2	Aryl Bromide	Tetraphenyltin	Pd(PPh ₃) ₄ (cat.)	-	PEG-400	NaOAc	100	-	up to 97	[6][7]
3	Vinyl Bromide	Organostannane	Pd ₂ (dba) ₃ (2)	P(n-Bu) ₃ (6)	Toluene	CsF	80	12	-	[5]
4	Iodo Compound	Organostannane	Pd(PPh ₃) ₄ (5)	-	DMF	CuI	100	1	-	[5]
5	Aryl Bromide	Organostannane	PdCl ₂ (PPh ₃) ₂ (5)	-	DMF	-	80	8	-	[5]
6	Intramolecular (Aryl Iodide)	Alkynylstannane	Pd ₂ (dba) ₃ (cat.)	(2-furyl) ₃ P	NMP	-	60	10	74	[8]

Experimental Protocol: Stille Coupling of 2-Bromo-5-phenylthiazole with an Organostannane

This protocol provides a general procedure for the Stille coupling of **2-bromo-5-phenylthiazole** with a generic organostannane (e.g., tributyl(vinyl)stannane). Optimization of the catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

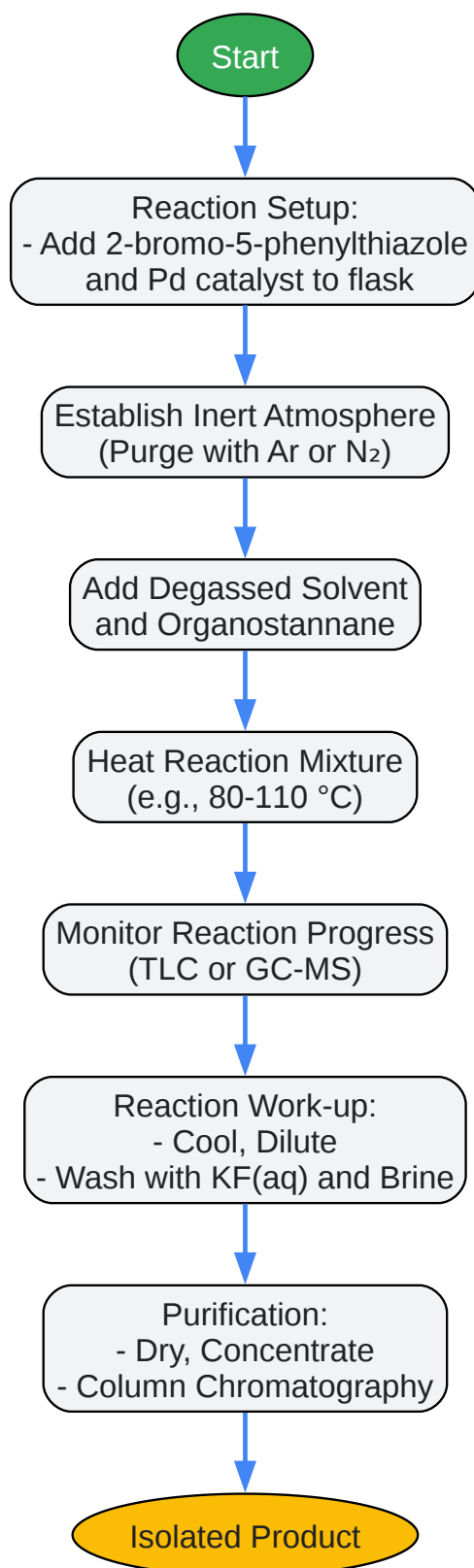
- **2-Bromo-5-phenylthiazole** (1.0 equiv)
- Organostannane (e.g., tributyl(vinyl)stannane) (1.1-1.2 equiv)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
- Anhydrous, degassed solvent (e.g., DMF, toluene, or THF)
- Optional additive (e.g., CuI, LiCl, or CsF)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask containing a magnetic stir bar, add **2-bromo-5-phenylthiazole** (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
- **Solvent and Reagent Addition:** Add the anhydrous, degassed solvent (e.g., DMF) via syringe. Stir the mixture for a few minutes to dissolve the solids. Then, add the organostannane (1.1-1.2 equiv) to the reaction mixture via syringe.

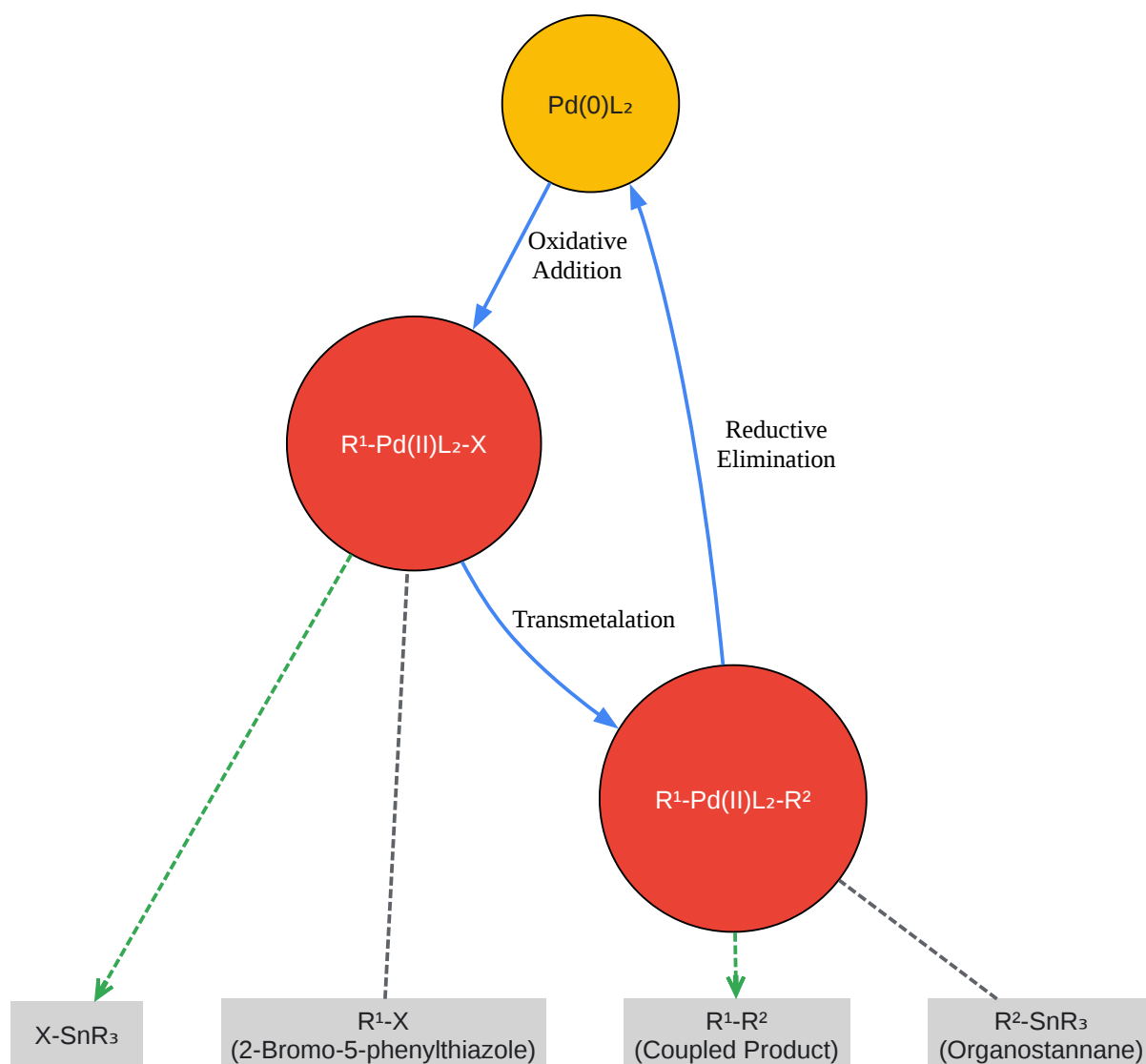
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the reaction mixture with an organic solvent such as ethyl acetate.
 - Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by washing with brine.^[4]
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-substituted-5-phenylthiazole.^[4]

Visualizations



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Caption: Experimental workflow for the Stille coupling of **2-bromo-5-phenylthiazole**.



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Caption: Catalytic cycle of the Stille cross-coupling reaction.[4]

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